molecular formula C46H57N3O21 B1667305 Biricodar dicitrate CAS No. 174254-13-8

Biricodar dicitrate

Cat. No.: B1667305
CAS No.: 174254-13-8
M. Wt: 988.0 g/mol
InChI Key: VDMKJSJJXQDICL-ZXVJYWQYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of biricodar dicitrate involves the preparation of its pipecolinate derivative. The detailed synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving the formation of the pipecolinate core structure and subsequent modifications to introduce the necessary functional groups .

Industrial Production Methods

Industrial production methods for this compound are also proprietary. Typically, such compounds are produced in specialized pharmaceutical manufacturing facilities that adhere to stringent regulatory standards to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Biricodar dicitrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in these reactions are not explicitly detailed in the available literature. standard organic chemistry reagents and conditions are typically employed in the synthesis and modification of such compounds .

Major Products Formed

The major products formed from these reactions are primarily the modified versions of this compound, which retain the core pipecolinate structure while introducing new functional groups or modifying existing ones .

Scientific Research Applications

Biricodar dicitrate has several scientific research applications, including:

Mechanism of Action

Biricodar dicitrate enhances the accumulation of chemotherapy agents in tumor cells by blocking the drug pumps P-glycoprotein and multidrug resistance-associated protein. This action restores the sensitivity of tumors to treatment with chemotherapeutic agents. The molecular targets involved include ATP-binding cassette sub-family B member 5, multidrug resistance-associated protein 1, and ATP-binding cassette sub-family G member 2 .

Comparison with Similar Compounds

Properties

CAS No.

174254-13-8

Molecular Formula

C46H57N3O21

Molecular Weight

988.0 g/mol

IUPAC Name

1,7-dipyridin-3-ylheptan-4-yl (2S)-1-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C34H41N3O7.2C6H8O7/c1-41-29-20-26(21-30(42-2)32(29)43-3)31(38)33(39)37-19-5-4-16-28(37)34(40)44-27(14-6-10-24-12-8-17-35-22-24)15-7-11-25-13-9-18-36-23-25;2*7-3(8)1-6(13,5(11)12)2-4(9)10/h8-9,12-13,17-18,20-23,27-28H,4-7,10-11,14-16,19H2,1-3H3;2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t28-;;/m0../s1

InChI Key

VDMKJSJJXQDICL-ZXVJYWQYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C(=O)N2CCCCC2C(=O)OC(CCCC3=CN=CC=C3)CCCC4=CN=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C(=O)N2CCCC[C@H]2C(=O)OC(CCCC3=CN=CC=C3)CCCC4=CN=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C(=O)N2CCCCC2C(=O)OC(CCCC3=CN=CC=C3)CCCC4=CN=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

iricodar
Incel
N-(2-oxo-2-(3,4,5-trimethoxyphenyl)acety)piperidine-2-carboxylic acid 1,7-bis(3-pyridyl)-4-heptyl ester
VX 710
VX-710

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Biricodar dicitrate
Reactant of Route 2
Biricodar dicitrate
Reactant of Route 3
Biricodar dicitrate
Reactant of Route 4
Biricodar dicitrate
Reactant of Route 5
Biricodar dicitrate
Reactant of Route 6
Reactant of Route 6
Biricodar dicitrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.